甘氨酸-2,2-二氘

描述

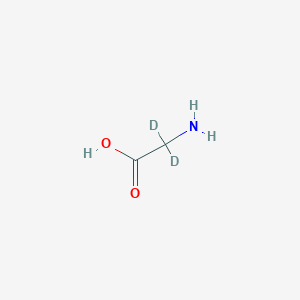

Glycine, known for its simple structure and being a precursor in protein synthesis, plays a crucial role in numerous biological and chemical processes. Research has extended into its deuterated isotopologues, like Glycine-2,2-d2, to explore their properties and potential applications in scientific studies, including those related to understanding its crystallization and polymorphism in aqueous solutions (Huang, Stringfellow, & Yu, 2008).

Synthesis Analysis

The synthesis of Glycine-2,2-d2 involves isotopic labeling, where the hydrogen atoms are replaced with deuterium. This process can provide insights into the mechanisms of glycine's formation in extraterrestrial ices, as demonstrated by cosmic-ray particles interactions in laboratory experiments, revealing pathways for Glycine-2,2-d2 synthesis (Holtom et al., 2005).

Molecular Structure Analysis

Investigations into the molecular structure of glycine and its derivatives, including deuterated forms, have been conducted using X-ray diffraction, FTIR, and NMR spectroscopy. These studies help understand the hydrogen bonding and interactions with other molecules, offering insights into the structural aspects of Glycine-2,2-d2 (Anioła et al., 2014).

Chemical Reactions and Properties

Glycine-2,2-d2's reactivity and involvement in chemical reactions, such as its role in double-oxidative dehydrogenative cyclization, highlight its utility in synthesizing complex organic structures. Such reactions underscore the chemical versatility and potential applications of Glycine-2,2-d2 in organic synthesis (Jiang et al., 2018).

Physical Properties Analysis

The physical properties of Glycine-2,2-d2, such as solvation and hydration structures, have been thoroughly investigated to understand its behavior in aqueous solutions. Neutron diffraction measurements in alkaline aqueous solutions of glycine provide critical data on the hydration structure around glycine molecules, which is essential for comprehending the physical properties of its deuterated forms (Sugawara et al., 2000).

Chemical Properties Analysis

The chemical properties of Glycine-2,2-d2, including its behavior in various chemical environments and interactions with other substances, have been a focus of several studies. Research on the interaction between glycine and water through hydrogen bonding and the resulting complex formations offers valuable insights into the chemical properties of Glycine-2,2-d2 and its potential applications in biochemistry and materials science (Balabin, 2010).

科学研究应用

Biomolecular NMR

- Field : Biochemistry

- Application : Glycine-2,2-d2 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies .

- Method : In NMR, a sample is placed in a magnetic field and the NMR signal is produced by excitation of the nuclei sample with radio waves. The Glycine-2,2-d2 is used as a tracer in these studies .

- Results : The results of these studies can vary greatly depending on the specific research question being addressed. Typically, NMR can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .

Clinical Mass Spectrometry

- Field : Clinical Biochemistry

- Application : Glycine-2,2-d2 is used in clinical mass spectrometry (MS) studies .

- Method : In MS, an ion source generates ions from the chemical substances that are to be analyzed. The ions are then separated according to their mass-to-charge ratio and detected. The Glycine-2,2-d2 is used as a tracer in these studies .

- Results : The results of these studies can provide detailed information about the molecular composition and structure of the sample .

Immunofluorescence and Immunogold Electron Microscopy

- Field : Cell Biology

- Application : Glycine-2,2-d2 is used to enhance the specific antibody signal in tissue immunofluorescence and immunogold electron microscopy .

- Method : Glycine is added to the blocking buffer and antibodies are diluted in a phosphate saline solution containing glycine, Triton X-100, Tween20 and hydrogen peroxide .

- Results : This method increases the specific antibody signal in tissue immunofluorescence and immunogold electron microscopy .

Stable Isotope Labelled Compounds

- Field : Chemistry

- Application : Glycine-2,2-d2 is used as a stable isotope labelled compound .

- Method : Stable isotope labelling involves the use of non-radioactive isotopes that can act as a tracer to allow for the tracking of the labeled atoms through metabolic pathways .

- Results : This method allows for the study of the dynamics of the systems under study .

Neurotransmitter in the Central Nervous System

- Field : Neuroscience

- Application : Glycine-2,2-d2 is used in studies of the central nervous system, where glycine acts as an inhibitory neurotransmitter .

- Method : In these studies, Glycine-2,2-d2 can be used as a tracer to track the movement and uptake of glycine in the nervous system .

- Results : These studies can provide insights into the functioning of the nervous system and the role of glycine as a neurotransmitter .

Amino Acids, Flavours & Fragrances

- Field : Food Science

- Application : Glycine-2,2-d2 is used in the study of amino acids, flavours, and fragrances .

- Method : In these studies, Glycine-2,2-d2 can be used as a tracer to track the movement and uptake of glycine in various food and fragrance compounds .

- Results : These studies can provide insights into the role of glycine in the taste and smell of various foods and fragrances .

Stable Isotope Labelled Free Amino Acids & Derivatives

- Field : Chemistry

- Application : Glycine-2,2-d2,15N is a labelled glycine. Glycine is one of the non-essential amino acids for humans .

- Method : Stable isotope labelling involves the use of non-radioactive isotopes that can act as a tracer to allow for the tracking of the labeled atoms through metabolic pathways .

- Results : This method allows for the study of the dynamics of the systems under study .

Inhibitory Neurotransmitter in the Central Nervous System

- Field : Neuroscience

- Application : Glycine-2,2-d2,15N is a labelled glycine. Glycine is an inhibitory neurotransmitter in the central nervous system .

- Method : In these studies, Glycine-2,2-d2 can be used as a tracer to track the movement and uptake of glycine in the nervous system .

- Results : These studies can provide insights into the functioning of the nervous system and the role of glycine as a neurotransmitter .

Amino Acids, Flavours & Fragrances

- Field : Food Science

- Application : Glycine-2,2-d2 is used in the study of amino acids, flavours, and fragrances .

- Method : In these studies, Glycine-2,2-d2 can be used as a tracer to track the movement and uptake of glycine in various food and fragrance compounds .

- Results : These studies can provide insights into the role of glycine in the taste and smell of various foods and fragrances .

安全和危害

未来方向

Glycine supplementation has been suggested to improve various components of metabolic syndrome including diabetes, obesity, hyperlipidemia, and hypertension . Future research may focus on the potential benefits of increasing glycine availability to curb the progression of obesity and obesity-related metabolic disturbances .

属性

IUPAC Name |

2-amino-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514665 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine-2,2-d2 | |

CAS RN |

4896-75-7 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)